molecular formula C10H8F3NO B13892224 1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl-

1-Buten-3-one, 1-amino-4,4,4-trifluoro-1-phenyl-

Cat. No.: B13892224
M. Wt: 215.17 g/mol
InChI Key: PRDFATFVFRBFGR-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenyl-3-buten-2-one and trifluoroacetic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

(Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (Z)-4-Amino-4-phenyl-3-buten-2-one: Lacks the trifluoromethyl group.

    (Z)-4-Amino-1,1,1-trifluoro-3-buten-2-one: Lacks the phenyl group.

Uniqueness

(Z)-4-Amino-1,1,1-trifluoro-4-phenyl-3-buten-2-one is unique due to the presence of both the trifluoromethyl and phenyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

(Z)-4-amino-1,1,1-trifluoro-4-phenylbut-3-en-2-one

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7/h1-6H,14H2/b8-6-

InChI Key

PRDFATFVFRBFGR-VURMDHGXSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.